molecular formula C13H11BrN2O2S B3596427 5-BROMO-N-(3-ACETAMIDOPHENYL)THIOPHENE-2-CARBOXAMIDE

5-BROMO-N-(3-ACETAMIDOPHENYL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B3596427
M. Wt: 339.21 g/mol
InChI Key: YEZGJVIIPATNMM-UHFFFAOYSA-N
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Description

5-Bromo-N-(3-acetamidophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-acetamidophenyl)thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for higher yields and scalability. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3-acetamidophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-Bromo-N-(3-acetamidophenyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Biological Research: It serves as a probe for studying biological pathways and molecular interactions.

    Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-acetamidophenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The bromine and acetamidophenyl groups enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
  • 5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide
  • 2-Aryl-3-fluoro-5-silylthiophenes

Uniqueness

The combination of these functional groups allows for versatile modifications and the development of novel derivatives with improved properties .

Properties

IUPAC Name

N-(3-acetamidophenyl)-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c1-8(17)15-9-3-2-4-10(7-9)16-13(18)11-5-6-12(14)19-11/h2-7H,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZGJVIIPATNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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